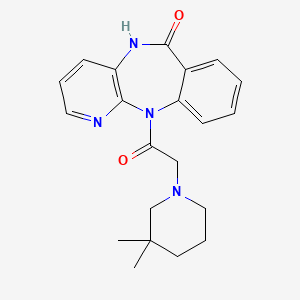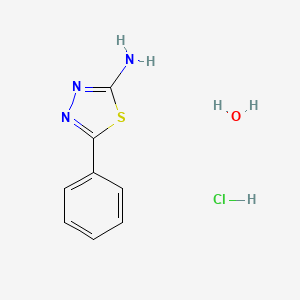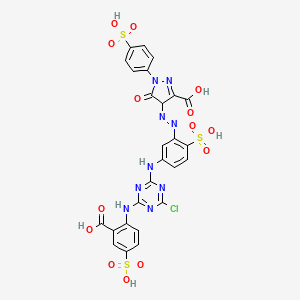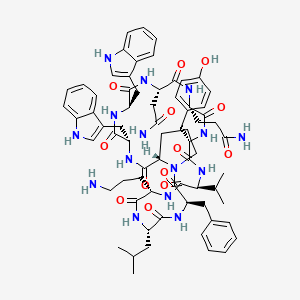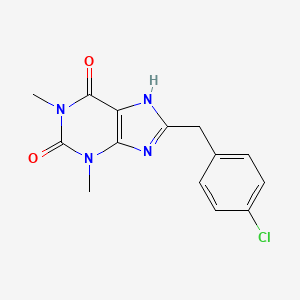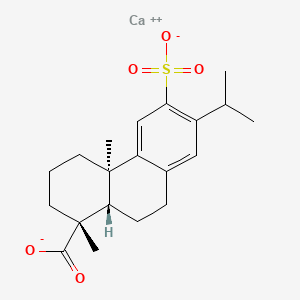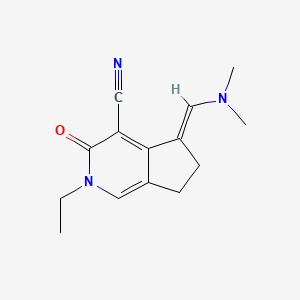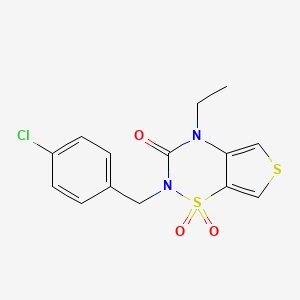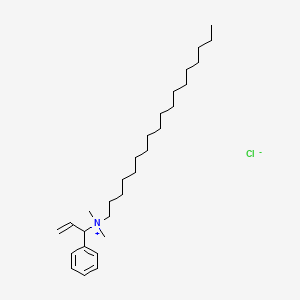
(Vinylbenzyl)stearyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Vinylbenzyl)stearyldimethylammonium chloride is a quaternary ammonium compound that features a vinylbenzyl group attached to a stearyldimethylammonium chloride moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Vinylbenzyl)stearyldimethylammonium chloride typically involves the quaternization of stearyldimethylamine with vinylbenzyl chloride. The reaction is carried out in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Vinylbenzyl)stearyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Polymerization: The vinyl group can undergo radical polymerization to form polymers.
Quaternization: The compound can be further quaternized with other alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) in organic solvents.
Quaternization: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Polymers: Polythis compound.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Vinylbenzyl)stearyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the preparation of antimicrobial agents and gene delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of (Vinylbenzyl)stearyldimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In gene delivery applications, the compound forms complexes with DNA, facilitating its entry into cells.
Comparison with Similar Compounds
Similar Compounds
(Vinylbenzyl)trimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
4-Vinylbenzyl chloride: A precursor used in the synthesis of various quaternary ammonium compounds.
Diallyldimethylammonium chloride: A commonly used monomer in the production of cationic polymers.
Uniqueness
(Vinylbenzyl)stearyldimethylammonium chloride is unique due to its long stearyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong membrane interactions.
Properties
CAS No. |
59567-49-6 |
|---|---|
Molecular Formula |
C29H52ClN |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
dimethyl-octadecyl-(1-phenylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C29H52N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h6,21-23,25-26,29H,2,5,7-20,24,27H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
BKLGFWMPVMDQBA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C(C=C)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




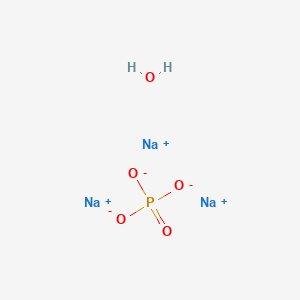
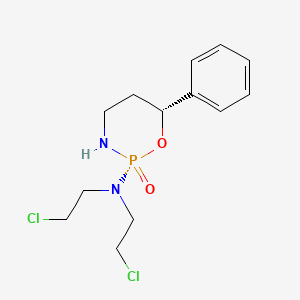
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)
